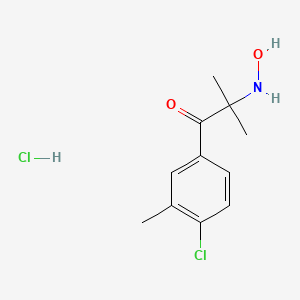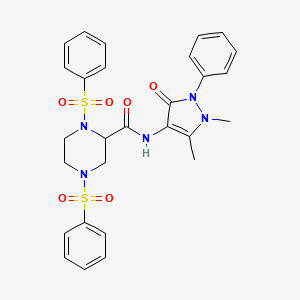
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride
Overview
Description
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride, also known as AH-7921, is a synthetic opioid drug. It was first synthesized in the 1970s as a research chemical, and it has gained popularity as a recreational drug in recent years. Despite its potential for abuse, AH-7921 has shown promise in scientific research for its analgesic and anti-inflammatory properties.
Mechanism of Action
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride is an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.
Advantages and Limitations for Lab Experiments
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for the mu-opioid receptor, making it a potent analgesic. However, it also has several limitations. It has a short half-life, which can make dosing difficult, and it has a high potential for abuse, which can make it difficult to control in laboratory settings.
Future Directions
There are several future directions for research on 1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats. Another area of interest is its potential as a painkiller and anti-inflammatory agent, particularly for chronic pain conditions. Finally, there is interest in developing new synthetic opioids with improved safety profiles and reduced potential for abuse.
Scientific Research Applications
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methyl-1-propanone hydrochloride has been studied for its potential as a painkiller and anti-inflammatory agent. It has been shown to be effective in reducing pain in animal models of neuropathic pain and inflammation. This compound has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in rats.
properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-2-(hydroxyamino)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7-6-8(4-5-9(7)12)10(14)11(2,3)13-15;/h4-6,13,15H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFTZNMIGOZKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)(C)NO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B3938261.png)
![3-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3938265.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3938267.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3938270.png)
![2,2-dimethyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one oxime](/img/structure/B3938276.png)

![(5-fluoro-2-methoxyphenyl){methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}acetic acid](/img/structure/B3938293.png)
![2-[(4-nitrobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3938299.png)
![3-chloro-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938307.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)

![propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)
